molecular formula C21H17ClFNO4S B302172 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Cat. No. B302172
M. Wt: 433.9 g/mol
InChI Key: UOGUPGAITPLEMD-WQRHYEAKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione, also known as AMT, is a compound that has been extensively studied in scientific research for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is not fully understood. However, it has been suggested that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It has also been shown to inhibit the NF-κB signaling pathway, which plays a crucial role in inflammation and cancer.
Biochemical and Physiological Effects:
5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to have various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. It also inhibits the activity of enzymes involved in oxidative stress, such as superoxide dismutase and catalase. In addition, 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been shown to reduce the levels of reactive oxygen species and lipid peroxidation.

Advantages and Limitations for Lab Experiments

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It is also relatively inexpensive compared to other anticancer compounds. However, one limitation of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

There are several future directions for the study of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further elucidate its mechanism of action, which will help to optimize its therapeutic potential. Another direction is to investigate its efficacy in combination with other anticancer compounds. Additionally, more studies are needed to investigate its safety and toxicity in vivo. Finally, the development of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione analogs with improved potency and selectivity is another area of future research.
Conclusion:
In conclusion, 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a compound that has been extensively studied in scientific research for its potential therapeutic applications. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione as a therapeutic agent.

Synthesis Methods

The synthesis of 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the condensation reaction of 4-(allyloxy)-3-chloro-5-methoxybenzaldehyde and 3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in the presence of a base catalyst. The reaction yields a yellow crystalline solid that is purified by recrystallization.

Scientific Research Applications

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. In vitro studies have demonstrated that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits the growth of various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that 5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione inhibits tumor growth in mice.

properties

Product Name

5-[4-(Allyloxy)-3-chloro-5-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione

Molecular Formula

C21H17ClFNO4S

Molecular Weight

433.9 g/mol

IUPAC Name

(5Z)-5-[(3-chloro-5-methoxy-4-prop-2-enoxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C21H17ClFNO4S/c1-3-8-28-19-16(22)9-14(10-17(19)27-2)11-18-20(25)24(21(26)29-18)12-13-4-6-15(23)7-5-13/h3-7,9-11H,1,8,12H2,2H3/b18-11-

InChI Key

UOGUPGAITPLEMD-WQRHYEAKSA-N

Isomeric SMILES

COC1=C(C(=CC(=C1)/C=C\2/C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C

SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C

Canonical SMILES

COC1=C(C(=CC(=C1)C=C2C(=O)N(C(=O)S2)CC3=CC=C(C=C3)F)Cl)OCC=C

Origin of Product

United States

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